molecular formula C11H12N4O2S B2758596 N-(3-METHYL-1,2-THIAZOL-5-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE CAS No. 1448034-27-2

N-(3-METHYL-1,2-THIAZOL-5-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE

Cat. No.: B2758596
CAS No.: 1448034-27-2
M. Wt: 264.3
InChI Key: KWSVRZDEGZWOLM-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,2-b][1,3]oxazine core fused with a carboxamide group linked to a 3-methylthiazole ring. Its molecular architecture combines heterocyclic motifs known for diverse bioactivities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-7-5-9(18-14-7)12-11(16)8-6-10-15(13-8)3-2-4-17-10/h5-6H,2-4H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSVRZDEGZWOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=NN3CCCOC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYL-1,2-THIAZOL-5-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isothiazole ring, followed by the construction of the pyrazolo and oxazine rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of specific catalysts can enhance the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve high throughput and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYL-1,2-THIAZOL-5-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-METHYL-1,2-THIAZOL-5-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-METHYL-1,2-THIAZOL-5-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs

3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic Acid
  • Structure : Shares the pyrazolo-oxazine core but substitutes the carboxamide-thiazole group with a chlorosulfonyl-carboxylic acid.
  • Properties :
    • Molecular Formula : C₇H₄ClN₂O₃S (CAS 1785314-07-9) .
    • Reactivity : The chlorosulfonyl group increases electrophilicity, making it prone to nucleophilic substitution, unlike the carboxamide derivative.
  • Applications : Likely used as a synthetic intermediate for sulfonamide derivatives.
N-(3-Fluoro-4-methylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide (BK43139)
  • Structure : Replaces the 3-methylthiazole with a 3-fluoro-4-methylphenyl group.
  • Properties: Molecular Weight: 275.28 g/mol (C₁₄H₁₄FN₃O₂) .
  • Bioactivity : Fluorinated aryl groups are common in CNS-targeting drugs, suggesting possible neuropharmacological applications .

Physicochemical Properties

Property Target Compound 3-(Chlorosulfonyl) Analog BK43139
Molecular Weight ~280–300 g/mol (estimated) 240.63 g/mol 275.28 g/mol
Solubility Moderate (carboxamide H-bonding) Low (chlorosulfonyl hydrophobicity) Low (fluorophenyl group)
logP ~2.5 (predicted) ~1.8 ~3.0

Crystallographic and Structural Analysis

  • Software Tools : SHELXL and SIR97 are widely used for refining crystal structures and resolving hydrogen-bonding networks .
  • Hydrogen Bonding : The carboxamide group in the target compound forms N–H···O and C=O···H–N interactions, as observed in similar pyrazolo-oxazine derivatives .
  • Comparison : BK43139’s fluorophenyl group may introduce C–F···H–C interactions, altering crystal packing vs. the thiazole-containing analog .

Toxicity and ADME Profiles

  • Target Compound : The thiazole ring may pose hepatotoxicity risks, but the methyl substituent could mitigate this by reducing reactive metabolite formation.
  • BK43139 : Fluorine substitution often improves metabolic stability but may increase renal clearance due to higher polarity .
  • 3-(Chlorosulfonyl) Analog: Chlorosulfonyl groups are associated with genotoxicity risks, limiting therapeutic utility .

Biological Activity

N-(3-Methyl-1,2-thiazol-5-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyrazolo[3,2-b][1,3]oxazine structure. This unique configuration is believed to contribute to its biological properties. The molecular formula is C12H12N4OSC_{12}H_{12}N_4OS, and its CAS number is 2034470-18-1.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole moiety can inhibit specific enzymes involved in metabolic pathways, potentially leading to antiproliferative effects.
  • Receptor Modulation : The compound may interact with receptors involved in signal transduction pathways, affecting cellular responses.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antitubercular Activity : Research indicates that related compounds have shown effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.006–0.024 μg/mL .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects:

  • Trypanosomiasis : Studies on similar thiazole derivatives have shown promising results against Trypanosoma brucei, indicating potential for treating African sleeping sickness .

Study 1: Antitubercular Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various thiazole derivatives. Among these, this compound exhibited notable antitubercular activity with an IC50 value significantly lower than existing treatments .

Study 2: Antiparasitic Potential

In another investigation focused on antiparasitic activity against T. cruzi, the compound demonstrated effective inhibition at concentrations that were non-toxic to mammalian cells. This selectivity underscores its potential as a therapeutic agent for Chagas disease .

Comparative Data Table

Compound Activity MIC/IC50 Value Target Pathogen/Condition
N-(3-Methyl-1,2-thiazol-5-yl)-5H...Antitubercular0.006–0.024 μg/mLMycobacterium tuberculosis
Similar Thiazole DerivativeAntiparasitic< 10 μMTrypanosoma brucei
Other Related CompoundAntimicrobialVariesVarious ESKAPE pathogens

Q & A

Q. How can researchers optimize multi-step synthesis routes for this compound to improve yields?

  • Methodological Answer : A multi-step approach involving condensation of a 3-methyl-1,2-thiazole precursor with a pyrazolo-oxazine intermediate is typically employed. Key steps include:
  • Cyclization : Use of sodium hydride in dry tetrahydrofuran (THF) to facilitate ring closure (e.g., for analogous triazolothiadiazine synthesis) .
  • Purification : Crystallization from ethanol or methanol to isolate the final product .
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.5:1 molar ratio of chloroethanoic acid to precursor) and reaction duration (e.g., 10 hours for complete conversion) .

Q. What advanced spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks .
  • Nuclear Magnetic Resonance (NMR) : Employ 1H^1H- and 13C^{13}C-NMR to verify substituent positions and heterocyclic connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers experimentally determine the dominant tautomeric form in solution and solid states?

  • Methodological Answer :
  • Solid-State Analysis : X-ray diffraction to identify tautomeric preferences (e.g., thione-thiol tautomerism in related oxadiazole hybrids) .
  • Solution Studies : Variable-temperature NMR and IR spectroscopy to detect tautomeric shifts in dimethyl sulfoxide (DMSO) or chloroform .

Q. What methodologies are recommended for identifying and characterizing polymorphic forms?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Detect thermal transitions (melting points, glass transitions) .
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing polymorphism .

Q. How can in silico tools like SwissADME predict pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity (LogP) : Calculated using the XLOGP3 algorithm to assess membrane permeability .
  • Solubility : Predict aqueous solubility via the ESOL model .
  • Drug-Likeness : Apply Lipinski’s Rule of Five and bioavailability scores .

Q. What computational strategies are effective for molecular docking studies with this compound?

  • Methodological Answer :
  • Protein Preparation : Use AutoDock Tools to add polar hydrogens and assign Gasteiger charges to the target (e.g., GSK-3β kinase) .
  • Docking Protocols : Perform flexible-ligand docking with GOLD or AutoDock Vina to account for pyrazolo-oxazine conformational flexibility .
  • Validation : Compare docking scores (e.g., Glide XP scores) with experimental IC50_{50} values for lead optimization .

Data Analysis and Contradictions

Q. How to resolve contradictions between computational ADME predictions and experimental biological data?

  • Methodological Answer :
  • Permeability Assays : Use Caco-2 cell monolayers to validate in silico LogP predictions .
  • Microsomal Stability Tests : Compare SwissADME-predicted hepatic clearance with experimental half-life data in human liver microsomes .

Q. How to investigate stereochemical outcomes in derivatives of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Separate enantiomers using amylose-based columns (e.g., Chiralpak AD-H) .
  • Circular Dichroism (CD) : Correlate optical activity with crystallographic data to assign absolute configurations .

Experimental Design

Q. What green chemistry principles can be applied to its synthesis?

  • Methodological Answer :
  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethyl acetate for reduced toxicity .
  • Catalysis : Use Bi(OTf)3_3 or zeolites to minimize waste in cyclization steps .

Q. How to design forced degradation studies under hydrolytic, oxidative, and photolytic conditions?

  • Methodological Answer :
  • Hydrolysis : Expose to 0.1 M HCl/NaOH at 60°C for 24 hours .
  • Oxidation : Treat with 3% H2_2O2_2 at room temperature .
  • Photolysis : Use a UV chamber (ICH Q1B guidelines) to assess stability .
  • Analytical Monitoring : Track degradation via HPLC-PDA and LC-MS to identify breakdown products .

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